Shikimic acid
Overview
Description
Shikimate, also known as shikimic acid, is a cyclohexene, a cyclitol, and a cyclohexanecarboxylic acid. It is an important biochemical metabolite in plants and microorganisms. The name “shikimate” is derived from the Japanese flower shikimi (Illicium anisatum), from which it was first isolated in 1885 . Shikimate plays a crucial role in the shikimate pathway, a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of folates and aromatic amino acids such as tryptophan, phenylalanine, and tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Shikimate can be synthesized through the shikimate pathway, which involves seven metabolic steps converting phosphoenolpyruvate and erythrose 4-phosphate into shikimate and ultimately chorismate . The pathway includes the following steps:
- Condensation of phosphoenolpyruvate and erythrose 4-phosphate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, catalyzed by DAHP synthase.
- Conversion of 3-deoxy-D-arabinoheptulosonate-7-phosphate to 3-dehydroquinate by DHQ synthase.
- Dehydration of 3-dehydroquinate to 3-dehydroshikimate by DHQ dehydratase.
- Reduction of 3-dehydroshikimate to shikimate by shikimate dehydrogenase.
- Phosphorylation of shikimate to shikimate-3-phosphate by shikimate kinase.
- Conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate by EPSP synthase.
- Conversion of 5-enolpyruvylshikimate-3-phosphate to chorismate by chorismate synthase .
Industrial Production Methods
Industrial production of shikimate often involves microbial biosynthesis through metabolic engineering and synthetic biology approaches. This method is more sustainable, cost-efficient, and environmentally friendly compared to plant-based methods . By inactivating competing pathways, increasing intracellular levels of key precursors, and overexpressing rate-limiting enzymes, high shikimate-producing strains can be constructed .
Chemical Reactions Analysis
Types of Reactions
Shikimate undergoes various chemical reactions, including:
Oxidation: Shikimate can be oxidized to form quinic acid.
Reduction: Reduction of shikimate can yield shikimate-3-phosphate.
Substitution: Shikimate can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving shikimate include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Phosphorylating agents: For phosphorylation reactions.
Major Products
Major products formed from reactions involving shikimate include:
Quinic acid: Formed through oxidation.
Shikimate-3-phosphate: Formed through phosphorylation.
Chorismate: Formed through the shikimate pathway.
Scientific Research Applications
Shikimate has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various aromatic compounds.
Biology: Plays a crucial role in the biosynthesis of aromatic amino acids in plants and microorganisms.
Industry: Used in the production of various pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The shikimate pathway operates through a series of enzymatic reactions that convert phosphoenolpyruvate and erythrose 4-phosphate into chorismate. The pathway involves seven catalytic steps, each catalyzed by a specific enzyme. The enzymes involved include DAHP synthase, DHQ synthase, DHQ dehydratase, shikimate dehydrogenase, shikimate kinase, EPSP synthase, and chorismate synthase . The pathway is crucial for the biosynthesis of aromatic amino acids and other essential metabolites .
Comparison with Similar Compounds
Shikimate is similar to other compounds involved in the shikimate pathway, such as:
Uniqueness
Shikimate is unique due to its role as a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and other important metabolites. Unlike animals, which do not possess the shikimate pathway, plants and microorganisms rely on this pathway for their metabolic needs .
Properties
IUPAC Name |
(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032039 | |
Record name | Shikimic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline], Solid | |
Record name | Shikimic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7028 | |
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Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |
Record name | SHIKIMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Shikimic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7028 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from methanol/ethyl acetate | |
CAS No. |
138-59-0 | |
Record name | Shikimic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Shikimic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |
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Record name | Shikimic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |
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Record name | SHIKIMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SHIKIMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-184.5 °C, 186 °C | |
Record name | SHIKIMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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